While the specific synthesis of 3-(benzoylamino)-N-(4-chlorobenzyl)benzamide is not described in the provided papers, several papers describe the synthesis of similar benzamide derivatives. For example, one study describes the synthesis of 2-benzoylamino-N-phenyl-benzamide derivatives using Keggin-type heteropolyacids as catalysts under microwave irradiation and solvent-free conditions []. Another study reports the synthesis of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)benzamide, a potential CCR5 antagonist, through a multi-step synthesis involving bromination, reduction, and elimination reactions [].
Applications
Pest control: Bisamide derivatives, including benzamides, have demonstrated insecticidal, acaricidal, nematicidal, and molluscicidal activity, making them potential candidates for pest control applications [].
Antimicrobial agents: Several studies report the antibacterial and antifungal activities of synthesized benzamide derivatives. These compounds show promising potential for developing new antimicrobial agents to combat infectious diseases [, , ].
Antiviral agents: Research indicates the potential of benzamide derivatives as antiviral agents, specifically targeting HIV. Studies have explored their activity as CCR5 antagonists, aiming to inhibit viral entry into cells [, , , ].
Anticancer agents: Some benzamide derivatives have displayed anticancer activity in preliminary screenings. Further research is necessary to explore their potential as therapeutic agents for cancer treatment [, ].
Anti-dementia agents: Benzamide derivatives exhibiting potent anti-acetylcholinesterase activity hold potential for treating dementia. Their ability to increase acetylcholine levels in the brain makes them promising candidates for further development as therapeutic agents [].
Adenosine receptor antagonists: Benzothiazinone derivatives have shown potent and selective antagonism towards adenosine receptors. These findings suggest their potential application in treating various conditions, including cardiovascular and neurological disorders [].
Related Compounds
2-Benzoylamino-N-phenyl-benzamide Derivatives
Compound Description: This class of compounds, represented by the general structure 2-benzoylamino-N-phenyl-benzamide, was investigated for their antibacterial and antifungal activities. []
Relevance: These compounds share a core benzamide structure with 3-(benzoylamino)-N-(4-chlorobenzyl)benzamide. The variations lie in the substituents on the benzamide rings. Examining these structural analogs can offer insights into the structure-activity relationship and potential applications of 3-(benzoylamino)-N-(4-chlorobenzyl)benzamide. []
Compound Description: This compound was synthesized and investigated as a potential non-peptide antagonist for the chemokine receptor CCR5, a target for HIV-1 entry inhibition. []
Relevance: This compound exhibits significant structural similarity to 3-(benzoylamino)-N-(4-chlorobenzyl)benzamide. Both compounds feature a benzamide moiety and a 4-chlorobenzyl group. The differences lie in the presence of a piperidine ring and a bromo substituent in this related compound. [] This structural similarity suggests potential overlapping biological activities and warrants further investigation.
Compound Description: This compound, a novel non-peptide CCR5 antagonist, was synthesized and characterized as part of a study focusing on developing potential HIV-1 entry inhibitors. []
Relevance: This compound shares a significant structural resemblance with 3-(benzoylamino)-N-(4-chlorobenzyl)benzamide. Both structures contain a benzamide group and a 4-chlorobenzyl moiety. The key distinction lies in the presence of a piperidine ring and an ethyl substituent on the nitrogen atom in this related compound. [] This structural similarity underscores the potential for shared biological activity and highlights potential research directions for 3-(benzoylamino)-N-(4-chlorobenzyl)benzamide.
Compound Description: This compound was synthesized and characterized as a novel non-peptide CCR5 antagonist in a study exploring potential anti-HIV agents. []
Relevance: This compound shares a striking structural resemblance to 3-(benzoylamino)-N-(4-chlorobenzyl)benzamide, with both compounds featuring a benzamide group and a 4-chlorobenzyl moiety. The primary difference lies in the presence of a piperidine ring and an allyl substituent on the nitrogen atom in this related compound. [] This high degree of structural similarity suggests the possibility of overlapping biological activities and warrants further investigation.
Compound Description: This compound was synthesized and characterized as a potential non-peptide antagonist for the CCR5 receptor, a target for inhibiting HIV-1 entry into cells. []
Relevance: This compound exhibits significant structural similarity to 3-(benzoylamino)-N-(4-chlorobenzyl)benzamide, sharing a benzamide moiety and a 4-chlorobenzyl group. The presence of a piperidine ring, a bromine substituent, and an allyl group differentiates this compound. [] The shared structural elements suggest potential commonalities in their biological activities and warrant further investigation.
Compound Description: This compound is a novel non-peptide CCR5 antagonist with a confirmed IC50 of (5.35 ± 0.3) nmol/L against GTPγS. It was synthesized and structurally characterized in research focused on developing new anti-HIV agents. []
Relevance: This compound exhibits a high degree of structural similarity to 3-(benzoylamino)-N-(4-chlorobenzyl)benzamide, particularly the shared presence of a benzamide group and a 4-chlorobenzyl moiety. The distinct features in this compound include a piperidine ring, a bromine substituent, and an allyl group. [] Given the structural similarities and the confirmed CCR5 antagonist activity of this compound, further investigation into the potential of 3-(benzoylamino)-N-(4-chlorobenzyl)benzamide as an antiviral agent is warranted.
Compound Description: This series of compounds was designed, synthesized, and evaluated for their anti-acetylcholinesterase (anti-AChE) activity as part of a study focused on developing new treatments for dementia. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.